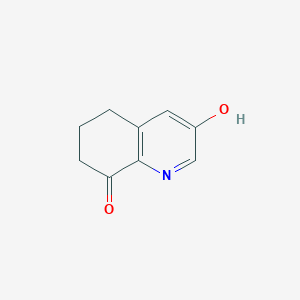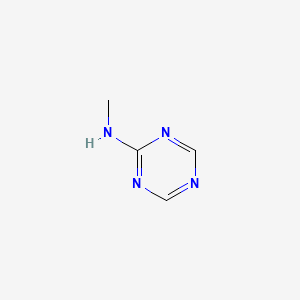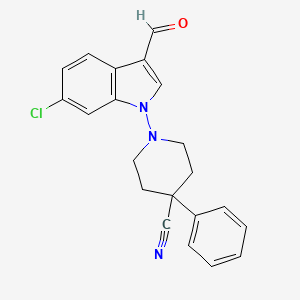
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the indole moiety
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 1-(6-Chloro-3-carboxy-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile.
Reduction: 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known to engage in various biochemical pathways, potentially influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-methylpiperidine-4-carbonitrile: Similar structure with a methyl group instead of a phenyl group.
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
1-(6-Chloro-3-formyl-1H-indol-1-yl)-4-phenylpiperidine-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the indole ring, chloro, formyl, phenyl, and carbonitrile groups in a single molecule makes it a versatile compound for various applications.
Properties
CAS No. |
923295-32-3 |
|---|---|
Molecular Formula |
C21H18ClN3O |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
1-(6-chloro-3-formylindol-1-yl)-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C21H18ClN3O/c22-18-6-7-19-16(14-26)13-25(20(19)12-18)24-10-8-21(15-23,9-11-24)17-4-2-1-3-5-17/h1-7,12-14H,8-11H2 |
InChI Key |
CBYYQYPSIYMEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)N3C=C(C4=C3C=C(C=C4)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
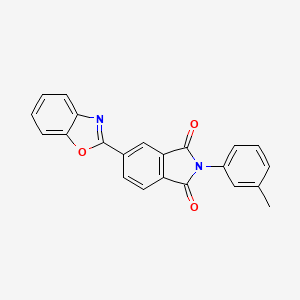
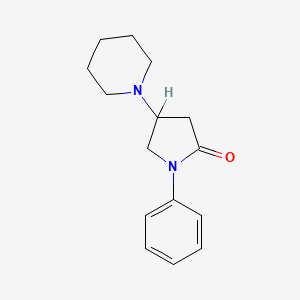

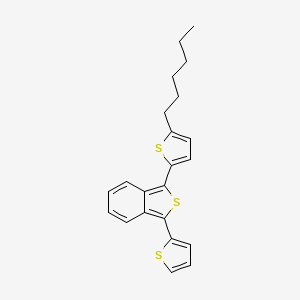
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
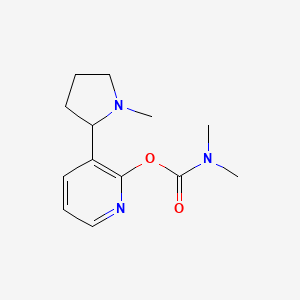
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
